
Oleandrin chemical structure and functional
groups

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1683999 Get Quote

An In-depth Technical Guide to the Chemical Structure and Functional Groups of Oleandrin

Introduction
Oleandrin is a potent cardiac glycoside, a class of naturally occurring steroid-based

compounds, isolated primarily from the oleander plant (Nerium oleander L.).[1][2] It is the

principal toxin responsible for the plant's well-documented cardiotoxicity.[2] Structurally, it

belongs to the cardenolide subgroup of cardiac glycosides.[1] While historically recognized for

its toxicity, oleandrin has garnered significant interest from the scientific and drug development

communities for its potential therapeutic applications, including extensive research into its

anticancer properties.[1][3] This document provides a detailed technical overview of

oleandrin's chemical structure, its key functional groups, physicochemical properties, and its

mechanisms of action at a molecular level.

Chemical Structure and Functional Groups
Oleandrin (IUPAC Name: [(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-

[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-

furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl]

acetate) is a complex organic molecule with the chemical formula C₃₂H₄₈O₉.[1][2] Its structure

is composed of two main parts: a steroidal aglycone (oleandrigenin) and a sugar moiety.[1]

The core structure can be broken down into several key functional components:
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Steroid Nucleus: The foundation of the molecule is a cyclopentanoperhydrophenanthrene

ring system, characteristic of all steroids. This tetracyclic structure is the aglycone portion of

the glycoside.

Unsaturated Lactone Ring: Attached at the C-17 position of the steroid nucleus is a five-

membered unsaturated butyrolactone ring. This feature is the defining characteristic of

cardenolides and is essential for its biological activity.[2]

Sugar Moiety (Glycoside): A highly specific dideoxy sugar, L-oleandrose (2,6-dideoxy-3-O-

methyl-L-arabino-hexopyranose), is attached to the steroid nucleus at the C-3 position via a

glycosidic bond (an ether linkage).[1][2]

Acetyloxy Group: An ester functional group, specifically an acetate (acetyloxy) group, is

located at the C-16 position of the steroid frame.[2]

Hydroxyl and Methyl Groups: A tertiary hydroxyl (-OH) group is present at C-14, which is

crucial for its cardiac activity. Additionally, two methyl groups are located at the C-10 and C-

13 positions of the steroid nucleus.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://en.wikipedia.org/wiki/Oleandrin
https://pubchem.ncbi.nlm.nih.gov/compound/Oleandrin
https://en.wikipedia.org/wiki/Oleandrin
https://en.wikipedia.org/wiki/Oleandrin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Structure of Oleandrin

Steroid Nucleus (Aglycone)

Unsaturated Lactone Ring
(at C-17)

L-oleandrose Sugar Moiety
(at C-3)

Acetyloxy Group
(at C-16)

Hydroxyl Group
(at C-14)

Click to download full resolution via product page

Figure 1: Chemical structure of oleandrin with key functional groups highlighted.

Physicochemical and Biological Data
The key quantitative properties of oleandrin are summarized in the table below. This data is

critical for understanding its behavior in biological systems and for developing analytical

methodologies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1683999?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683999?utm_src=pdf-body
https://www.benchchem.com/product/b1683999?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Molecular Formula C₃₂H₄₈O₉ [1][2]

Molar Mass 576.72 g/mol [2]

Appearance

Colorless, odorless, acicular

crystals; White crystalline

powder

[2]

Melting Point 250 °C (482 °F; 523 K) [2]

Density 1.261 g/mL [2]

Solubility

Insoluble in water; Soluble in

methanol, ethanol, and

chloroform.

CAS Number 465-16-7 [1]

Biological Activity

Na,K-ATPase Inhibition IC₅₀ = 0.62 µM

Note: A comprehensive, experimentally verified list of 1H and 13C NMR chemical shifts for

oleandrin is not readily available in the surveyed literature. Structural elucidation relies on a

combination of 1D and 2D NMR techniques, but specific peak assignments are not consistently

published.

Experimental Protocols
The isolation and analysis of oleandrin from plant material require multi-step procedures.

Below are representative methodologies synthesized from published literature.

Isolation and Purification of Oleandrin from Nerium
oleander
This protocol describes a general workflow for extracting and purifying oleandrin from dried

oleander leaves.

Extraction:
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Dried and powdered leaves of Nerium oleander are subjected to solvent extraction.

Common solvents include methanol, ethanol, or aqueous mixtures of these alcohols.

The plant material is macerated or refluxed with the solvent to extract the glycosides.

The resulting mixture is filtered to remove solid plant debris, yielding a crude extract.

Preliminary Purification:

The crude extract is concentrated under reduced pressure to remove the bulk of the

extraction solvent.

The concentrated aqueous extract is then treated with a solution of lead acetate. This step

precipitates tannins and other impurities, which are subsequently removed by filtration or

centrifugation.

The excess lead in the filtrate is removed by adding sodium sulfate, which precipitates

lead sulfate. The solution is filtered again.

Solvent Partitioning & Solid-Phase Extraction (SPE):

The purified aqueous solution is partitioned with a water-immiscible organic solvent in

which oleandrin is soluble, such as chloroform or methylene chloride. The oleandrin
moves into the organic phase.

The organic extract is collected, dried, and concentrated.

For further purification, the residue is dissolved in a suitable solvent and passed through a

solid-phase extraction (SPE) cartridge, such as one packed with Florisil. Impurities are

retained on the column while the fraction containing oleandrin is eluted, collected, and

concentrated.

Crystallization:

The purified residue is recrystallized from a solvent system like methanol or methanol-

ether mixtures to obtain pure, crystalline oleandrin.
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Characterization and Quantification
The identity and purity of the isolated oleandrin are confirmed using modern analytical

techniques.

High-Performance Liquid Chromatography (HPLC):

System: A standard HPLC system equipped with a UV or fluorescence detector.

Column: A C18 reverse-phase column is typically used.

Mobile Phase: A gradient of acetonitrile and water is commonly employed to separate

oleandrin from other related glycosides.

Detection: Oleandrin can be detected by its UV absorbance or, for higher sensitivity,

derivatized and detected by fluorescence.

Quantification: The concentration is determined by comparing the peak area to that of a

certified oleandrin reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS):

Purpose: This technique is used for definitive identification and highly sensitive

quantification, especially in complex biological matrices like plasma or tissue extracts.

Ionization: Electrospray ionization (ESI) is typically used to generate molecular ions.

Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. For

oleandrin, a common precursor-to-product ion transition monitored is m/z 577 → 373,

which provides high specificity.

Application: This method is the standard for pharmacokinetic studies and forensic

analysis.

Molecular Signaling Pathways
Oleandrin exerts its biological effects by modulating key cellular signaling pathways. Its

primary mechanism is the inhibition of the Na⁺/K⁺-ATPase pump, but it also significantly
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impacts inflammatory and cell survival pathways like NF-κB.

Inhibition of Na⁺/K⁺-ATPase
The most well-characterized action of oleandrin is its binding to and inhibition of the Na⁺/K⁺-

ATPase, an essential enzyme present on the plasma membrane of most animal cells.

Binding and Inhibition: Oleandrin binds to the α-subunit of the Na⁺/K⁺-ATPase pump. This

binding event locks the enzyme in a conformation that prevents it from hydrolyzing ATP and

transporting ions.

Increased Intracellular Sodium: Inhibition of the pump leads to a cessation of Na⁺ export,

causing the intracellular Na⁺ concentration to rise.

Reversal of NCX Activity: The elevated intracellular Na⁺ alters the electrochemical gradient

across the membrane, which in turn affects the function of the Na⁺/Ca²⁺ exchanger (NCX).

The NCX begins to operate in reverse mode, transporting Na⁺ out of the cell and Ca²⁺ into

the cell.

Increased Intracellular Calcium: The resulting influx of Ca²⁺ leads to a significant increase in

the cytosolic Ca²⁺ concentration. In cardiac muscle cells, this increased Ca²⁺ enhances the

force of contraction (positive inotropic effect), which is the basis for the therapeutic use of

cardiac glycosides in heart failure. In other cells, this calcium overload can trigger various

downstream signaling events, including apoptosis.

Inhibition of the NF-κB Signaling Pathway
Oleandrin is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a

central regulator of inflammation, immunity, and cell survival. It primarily acts on the canonical

pathway induced by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

The workflow below illustrates the key steps in TNF-α-induced NF-κB activation and the

specific points of inhibition by oleandrin.
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Figure 2: Inhibition of the TNF-α induced NF-κB signaling pathway by Oleandrin.
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As shown in Figure 2, TNF-α binding to its receptor (TNF-R1) initiates the recruitment of

adaptor proteins like TRADD and TRAF2. This leads to the activation of NF-κB-inducing kinase

(NIK), which in turn activates the IκB kinase (IKK) complex. The IKK complex then

phosphorylates IκBα, the inhibitory protein bound to the NF-κB (p50/p65) dimer. This

phosphorylation marks IκBα for ubiquitination and degradation, releasing the p50/p65 dimer to

translocate to the nucleus and activate the transcription of target genes. Research has shown

that oleandrin interrupts this cascade by inhibiting the activation of TRAF2 and NIK, thereby

preventing the downstream phosphorylation and degradation of IκBα. This action blocks NF-κB

activation and may contribute to the anti-inflammatory and pro-apoptotic effects observed in

cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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